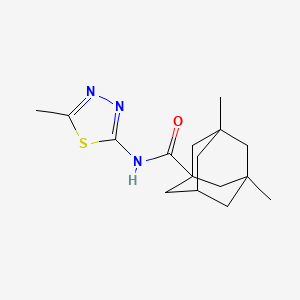![molecular formula C18H26Cl2N2O B5406643 N'-[3-(benzyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5406643.png)
N'-[3-(benzyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[3-(benzyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride, also known as BDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. BDB is a derivative of ethylenediamine and contains a benzyl group that makes it a useful tool for studying the structure-activity relationship of related compounds.
科学的研究の応用
N'-[3-(benzyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent activity as a serotonin and norepinephrine reuptake inhibitor, making it a potential candidate for the treatment of depression and anxiety disorders. This compound has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
作用機序
N'-[3-(benzyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride acts as a serotonin and norepinephrine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to an enhancement of their effects on the postsynaptic receptors, resulting in the observed pharmacological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antidepressant, anxiolytic, and anticonvulsant effects in animal models. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
N'-[3-(benzyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride is a useful tool for studying the structure-activity relationship of related compounds due to its benzyl group, which can be modified to create analogs with different pharmacological properties. However, this compound has limitations as a research tool due to its potential for abuse and its status as a controlled substance in many countries.
将来の方向性
There are several potential future directions for research on N'-[3-(benzyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride. One direction is the development of analogs with improved pharmacological properties, such as increased potency or selectivity for specific neurotransmitter transporters. Another direction is the investigation of the potential therapeutic uses of this compound in humans, such as for the treatment of depression or anxiety disorders. Finally, this compound may have potential applications in PET imaging studies as a radioligand for studying the function of the serotonin and norepinephrine transporters in the brain.
合成法
N'-[3-(benzyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride can be synthesized through a multi-step process involving the reaction of 3-hydroxybenzaldehyde with benzyl bromide to form 3-benzyloxybenzaldehyde. This intermediate is then reacted with N,N-dimethylethylenediamine in the presence of a base to form this compound. The final product is obtained as a dihydrochloride salt.
特性
IUPAC Name |
N',N'-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.2ClH/c1-20(2)12-11-19-14-17-9-6-10-18(13-17)21-15-16-7-4-3-5-8-16;;/h3-10,13,19H,11-12,14-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPXORZMLKRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5406567.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5406589.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]ethanediamide](/img/structure/B5406597.png)
![2-{2-[5-bromo-3-ethoxy-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5406604.png)

![2-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5406610.png)
![6-(3-fluorophenyl)-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5406613.png)
![4-benzyl-3-ethyl-1-[(3-hydroxyphenyl)acetyl]-1,4-diazepan-5-one](/img/structure/B5406616.png)
![2-({[4-(3-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5406618.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5406621.png)
![ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5406633.png)
![2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5406646.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B5406653.png)
